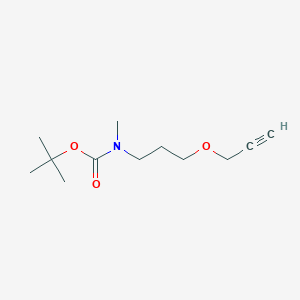
tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate: is a chemical compound with the molecular formula C12H21NO3. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group, a methyl group, and a prop-2-yn-1-yloxy group attached to a carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.
Deprotection Reactions: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, acetonitrile, reflux conditions.
Click Chemistry: Copper(I) catalyst, azide-bearing compounds, room temperature.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Substitution Reactions: Formation of substituted propargyl derivatives.
Click Chemistry: Formation of 1,2,3-triazoles.
Deprotection: Formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Click Chemistry: Employed in the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry.
Biology:
Bioconjugation: Used in the modification of biomolecules for studying biological processes.
Drug Development: Potential use in the synthesis of drug candidates due to its ability to form stable triazole linkages.
Medicine:
Prodrug Design: The carbamate group can be used to protect amines in prodrug formulations, enhancing the stability and bioavailability of drugs.
Industry:
Material Science: Used in the synthesis of polymers and materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Wirkmechanismus
The mechanism of action of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group can be deprotected to reveal a primary amine, which can further participate in additional chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- tert-Butyl (3-(3-(prop-2-yn-1-yloxy)propoxy)propyl)carbamate
- tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share similar functional groups, the length and branching of the carbon chain can vary, leading to differences in reactivity and applications.
- Reactivity: The presence of different substituents can influence the reactivity of the propargyl and carbamate groups, affecting the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, some may be more suitable for bioconjugation, while others may be preferred in material science .
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(3-prop-2-ynoxypropyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-6-9-15-10-7-8-13(5)11(14)16-12(2,3)4/h1H,7-10H2,2-5H3 |
InChI-Schlüssel |
RHMCYMBQZIVTEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)


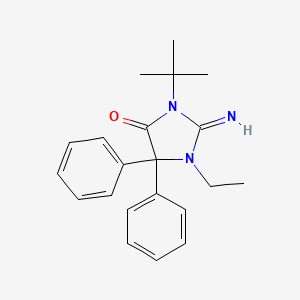
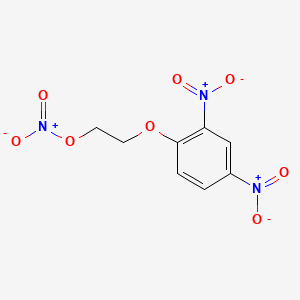
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
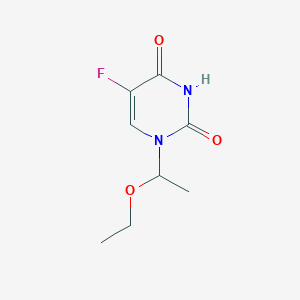
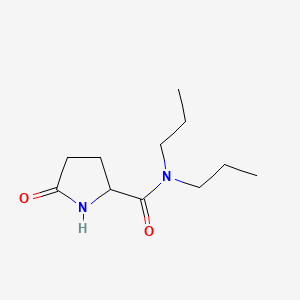
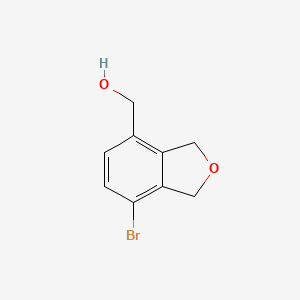
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
